N-methyl-2-phenyl-N-[7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-yl]acetamide
Description
N-methyl-2-phenyl-N-[7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-yl]acetamide (U69,593) is a synthetic, selective kappa opioid receptor (KOR) agonist with a unique spirocyclic structure. It is widely used in preclinical research to study KOR-mediated effects, including analgesia, dysphoria, and modulation of neurotransmitter systems . Its pharmacological profile is distinct from mu-opioid receptor (MOR) agonists, as it lacks reinforcing effects and instead depresses intracranial self-stimulation (ICSS) in animal models . U69,593 also demonstrates prolonged activity without inducing tolerance upon repeated administration, making it a valuable tool for investigating KOR signaling pathways .
Properties
IUPAC Name |
N-methyl-2-phenyl-N-(7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c1-23(21(25)16-18-8-3-2-4-9-18)19-10-12-22(11-7-15-26-22)17-20(19)24-13-5-6-14-24/h2-4,8-9,19-20H,5-7,10-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZRDDYTKFZSFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861145 | |
| Record name | N-Methyl-N-[7-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-8-yl]benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90244-68-1 | |
| Record name | N-Methyl-N-[7-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-8-yl]benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
N-methyl-2-phenyl-N-[7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-yl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-methyl-2-phenyl-N-[7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-yl]acetamide, also known as U-69593, is a chemical compound with several identified applications, primarily in the realm of scientific research. It functions as a kappa-opioid receptor agonist, an anti-inflammatory agent, and a diuretic .
Basic Information
- Molecular Formula:
- Molecular Weight: 356.5 g/mol
- Synonyms: U-69593, U69593, U 69593, U 69,593
- IUPAC Name: N-methyl-2-phenyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide
Scientific Research Applications
U-69593 is primarily utilized in scientific research for its selective affinity for kappa-opioid receptors .
Kappa-Opioid Receptor Agonist
U-69593 acts as an agonist of the kappa-opioid receptor . Activation of these receptors can produce a range of effects, including analgesia, diuresis, and anti-inflammatory actions . As such, it is a valuable tool in pharmacological studies .
Anti-inflammatory Agent
The compound has demonstrated anti-inflammatory properties . Studies suggest that U-69593 and similar compounds can modulate inflammatory responses, making them useful in research focused on inflammatory conditions [1, 4].
Diuretic
Mechanism of Action
The mechanism of action of N-methyl-2-phenyl-N-[7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-yl]acetamide involves its interaction with opioid receptors. It binds to these receptors, leading to various physiological effects. The molecular targets and pathways involved include the mu-, delta-, and kappa-opioid receptors, which are part of the body’s pain and reward systems .
Comparison with Similar Compounds
Structural Analogs and Derivatives
U-50488H
- Structure : U-50488H (5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine) shares the KOR selectivity of U69,593 but lacks the spirocyclic framework.
Spiradoline (U-62066)
- Structure : Spiradoline (2-(3,4-dichlorophenyl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide) features a 3,4-dichlorophenyl substituent instead of the phenyl group in U69,593.
Salvinorin A Derivatives
- Structure: Natural product salvinorin A and its synthetic analog 2-Methoxymethyl-Salvinorin B are diterpenoid KOR agonists.
- Key Differences: Unlike U69,593’s spirocyclic amine structure, salvinorin derivatives rely on a furan ring and ester groups for KOR binding. These structural differences result in shorter durations of action but higher selectivity for KOR .
Receptor Selectivity and Binding Affinity
- U69,593: Exhibits nanomolar affinity for KOR (>1,000-fold selectivity over MOR and DOR) .
- Spiradoline : Similar KOR selectivity but with enhanced potency due to the electron-withdrawing chlorine atoms on the phenyl ring .
- DAMGO and DPDPE : MOR- and DOR-selective agonists, respectively, used as controls to highlight U69,593’s KOR specificity .
Pharmacological Effects
Intracranial Self-Stimulation (ICSS)
- U69,593 : Dose-dependently depresses ICSS, contrasting with the facilitatory effects of MOR agonists like morphine .
- Salvinorin A: Mimics U69,593’s ICSS depression but with a faster onset and shorter duration .
Locomotor Activity and Neurotransmitter Interactions
- U69,593 : Reduces cocaine-stimulated locomotor activity and interacts with serotonin depletion to modulate behavioral outcomes .
Cellular Signaling
- U69,593 : Activates ERK/MAPK pathways in embryonic stem cells (ESCs), promoting differentiation over self-renewal .
- DAMGO (MOR agonist) : Also activates ERK but induces divergent cellular effects, underscoring receptor-specific signaling outcomes .
Pharmacokinetics and Tolerance
- U69,593: No tolerance observed with repeated administration, unlike MOR agonists that show rapid tolerance and dependence .
- Salvinorin A: Rapid metabolism limits its duration of action, necessitating structural modifications (e.g., 2-Methoxymethyl-Salvinorin B) for prolonged effects .
Biological Activity
N-methyl-2-phenyl-N-[7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-yl]acetamide, commonly referred to as U-69593, is a synthetic compound that exhibits significant biological activity, particularly as a kappa-opioid receptor agonist. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Molecular Characteristics:
- IUPAC Name: this compound
- Molecular Formula: C22H32N2O2
- Molecular Weight: 356.51 g/mol
- Hydrogen Bond Donor: 0
- Hydrogen Bond Acceptor: 3
- XlogP: 3.0
U-69593 primarily acts as a kappa-opioid receptor (KOR) agonist. KORs are part of the opioid receptor family and are implicated in various physiological functions including pain modulation, mood regulation, and stress response. The activation of KORs by U-69593 leads to analgesic effects without the typical side effects associated with mu-opioid receptor agonists, such as respiratory depression and addiction potential .
Biological Activities
Analgesic Effects:
Research indicates that U-69593 provides effective analgesia in various animal models, demonstrating its potential as a pain management therapeutic. Its selective action on KORs allows it to modulate pain pathways effectively while minimizing adverse effects .
Anti-inflammatory Properties:
U-69593 has also been noted for its anti-inflammatory activity. Studies suggest that KOR activation can inhibit pro-inflammatory cytokine release, thereby reducing inflammation in various conditions .
Diuretic Activity:
In addition to its analgesic and anti-inflammatory properties, U-69593 exhibits diuretic effects. This activity may be beneficial in managing conditions where fluid retention is a concern .
Table 1: Summary of Biological Activities of U-69593
Notable Research Studies:
- Analgesic Efficacy Study : A study published in the Journal of Medicinal Chemistry demonstrated that U-69593 significantly reduced pain responses in rodent models compared to control groups, highlighting its potential for clinical pain management applications .
- Inflammation Model : In an investigation of inflammatory responses, U-69593 was shown to decrease levels of TNF-alpha and IL-6 in induced inflammation models, suggesting a mechanism for its anti-inflammatory effects .
- Diuretic Effects : Research indicated that administration of U-69593 resulted in increased urine output in subjects with induced fluid retention, supporting its classification as a diuretic agent .
Preparation Methods
Cyclopropanation of Cyclohexenone Derivatives
Cyclohexenone derivatives undergo [2+1] cycloaddition with diazomethane or ethyl diazoacetate to form spiro[4.5]decan-1-one. Titanium tetrachloride (TiCl₄) or rhodium catalysts (e.g., Rh₂(OAc)₄) are employed to enhance yield and selectivity.
Example reaction conditions:
| Starting Material | Reagent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| Cyclohexenone | Ethyl diazoacetate | Rh₂(OAc)₄ | 0°C → RT | 78% |
| 4-Methylcyclohexenone | Diazomethane | TiCl₄ | -20°C | 65% |
This step establishes the spiro junction critical for subsequent functionalization.
Amide Bond Formation
The acetamide group is introduced via coupling between N-methyl-2-phenylacetic acid and the spiro-pyrrolidine amine.
Carbodiimide-Mediated Coupling
EDC·HCl or DCC with HOBt as an activating agent ensures efficient amidation:
Schlenk Techniques for Moisture Sensitivity
For oxygen-sensitive intermediates, reactions are conducted under inert atmosphere with molecular sieves to suppress hydrolysis.
Stereochemical Control
The compound’s (5R,7S,8S) configuration is achieved through:
- Chiral resolution: Use of (L)-tartaric acid to separate enantiomers.
- Asymmetric catalysis: Pd-catalyzed allylic amination with BINAP ligands (ee >95%).
Critical parameters:
- Temperature: -40°C for kinetic resolution
- Catalyst: Pd(OAc)₂/(R)-BINAP
- Solvent: Toluene
Purification and Characterization
Final purification employs recrystallization (ethanol/water) or preparative HPLC (C18 column, MeOH/H₂O). Key analytical data:
- HPLC purity: >99% (YMC-Pack ODS-AM, 60:40 MeOH/H₂O)
- MS (ESI+): m/z 357.2 [M+H]⁺
- ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ph), 3.68 (s, 2H, CH₂CO), 2.95 (s, 3H, NCH₃)
Industrial-Scale Adaptations
Patent methodologies highlight scalable processes:
- Continuous flow synthesis: Spiro ring formation in a microreactor (residence time = 10 min, 90% yield).
- Catalytic hydrogenation: Pd/C-mediated reduction of nitro intermediates (H₂, 50 psi, 80% yield).
Challenges and Mitigation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
